

Structural Elucidation of 4-Methylpiperidine-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylpiperidine-4-carboxylic acid

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Abstract

This technical guide provides a detailed overview of the structural elucidation of **4-Methylpiperidine-4-carboxylic acid**. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from close structural analogs and foundational spectroscopic principles to predict its characteristics. This guide covers its physicochemical properties, proposed spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy), a plausible synthetic route, and the general experimental workflow for its characterization. All quantitative data is presented in clear, tabular formats, and key processes are visualized using Graphviz diagrams.

Introduction

4-Methylpiperidine-4-carboxylic acid is a substituted heterocyclic compound with a piperidine core. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The precise characterization of this molecule is crucial for its application as a building block in the synthesis of novel therapeutic agents. This guide aims to provide a comprehensive resource for researchers, outlining the expected analytical data and a potential synthetic methodology.

Physicochemical Properties

The fundamental properties of **4-Methylpiperidine-4-carboxylic acid** have been computed and are available in public databases.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₂	PubChem[1]
Molecular Weight	143.18 g/mol	PubChem[1]
IUPAC Name	4-methylpiperidine-4-carboxylic acid	PubChem[1]
CAS Number	162648-32-0	PubChem[1]

Spectroscopic Data (Predicted and Inferred)

Direct experimental spectra for **4-Methylpiperidine-4-carboxylic acid** are not readily available in the public domain. The following sections detail the expected spectroscopic characteristics based on data from structural analogs, including 1-Boc-**4-methylpiperidine-4-carboxylic acid**, 4-methylpiperidine, and piperidine-4-carboxylic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group and the piperidine ring protons. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom. The spectrum of the closely related 1-Boc-**4-methylpiperidine-4-carboxylic acid** provides a strong basis for these predictions.[2]

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.0 - 3.2	m	4H	H-2, H-6 (axial and equatorial)
~1.8 - 2.0	m	4H	H-3, H-5 (axial and equatorial)
~1.3	s	3H	-CH ₃
Broad singlet	br s	1H	-COOH
Broad singlet	br s	1H	-NH

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The quaternary carbon at position 4 and the carbonyl carbon of the carboxylic acid will be notable features. Predictions are based on the known spectra of 4-methylpiperidine and general chemical shift values for carboxylic acids.[3]

Predicted Chemical Shift (ppm)	Assignment
~178 - 182	-COOH
~45 - 50	C-2, C-6
~40 - 45	C-4 (quaternary)
~30 - 35	C-3, C-5
~20 - 25	-CH ₃

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 143. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the piperidine ring.

m/z	Predicted Fragment
143	$[M]^+$
98	$[M - \text{COOH}]^+$
Other peaks	Piperidine ring fragments

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of the carboxylic acid and the secondary amine functional groups. Data from 4-piperidinecarboxylic acid and 4-methylpiperidine hydrochloride support these predictions.[\[4\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Description
2500-3300	O-H	Broad, stretching
2900-3000	C-H	Stretching
~1700	C=O	Stretching
~3300-3500	N-H	Stretching (may be broad)
1200-1400	C-O	Stretching

Experimental Protocols

Proposed Synthesis of 4-Methylpiperidine-4-carboxylic acid

A plausible synthetic route involves the protection of the piperidine nitrogen, followed by carboxylation and methylation, and subsequent deprotection. A detailed protocol for a related compound, N-Boc-piperidine-4-carboxylic acid methyl ester, can be adapted.[\[6\]](#)

Step 1: N-Boc Protection of 4-Piperidone

- To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine at 0 °C.

- Add di-tert-butyl dicarbonate (Boc_2O) and stir at room temperature for 16 hours.
- Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.

Step 2: Synthesis of 1-Boc-4-methylpiperidine-4-carbonitrile

- To a solution of N-Boc-4-piperidone in an appropriate solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid.
- Stir the reaction at room temperature.
- Separately, prepare a solution of lithium diisopropylamide (LDA) in THF at $-78\text{ }^\circ\text{C}$.
- Add methyl iodide to the LDA solution, followed by the cyanohydrin intermediate.
- Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent and purify by column chromatography.

Step 3: Hydrolysis to 1-Boc-4-methylpiperidine-4-carboxylic acid

- Treat the nitrile from the previous step with a strong base (e.g., NaOH or KOH) in a mixture of water and an alcohol (e.g., ethanol or methanol).
- Heat the reaction mixture at reflux until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of $\sim 3\text{--}4$.
- Extract the product with an organic solvent, dry over sodium sulfate, and concentrate to yield the N-Boc protected acid.

Step 4: Deprotection to 4-Methylpiperidine-4-carboxylic acid

- Dissolve the 1-Boc-4-methylpiperidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or ethyl acetate).

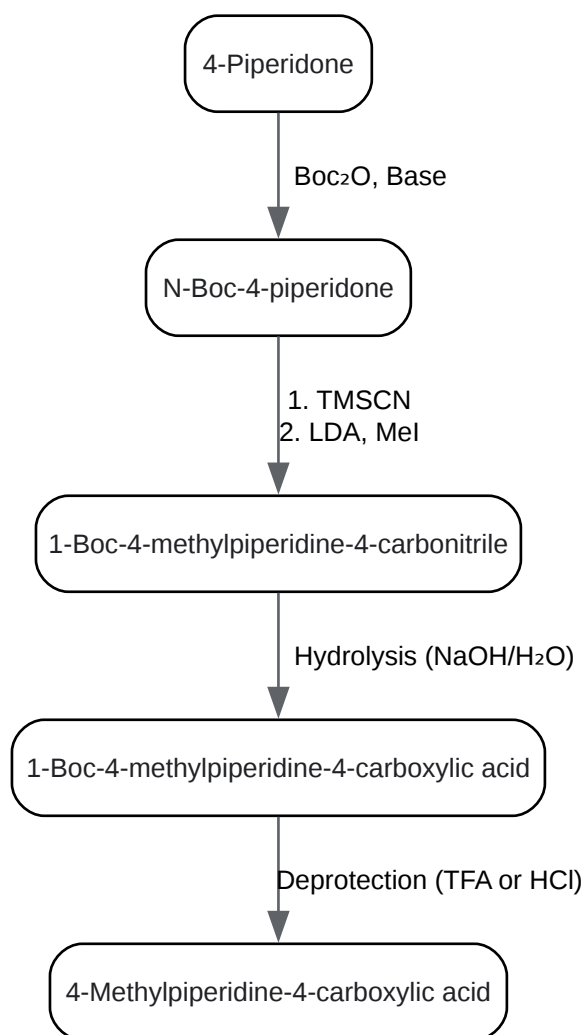
- Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
- Stir the reaction at room temperature for 1-2 hours.
- Remove the solvent and excess acid under reduced pressure to yield the final product, likely as a hydrochloride salt.

Spectroscopic Analysis Protocols

- NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
- Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source in positive ion mode.
- IR Spectroscopy: IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Visualizations

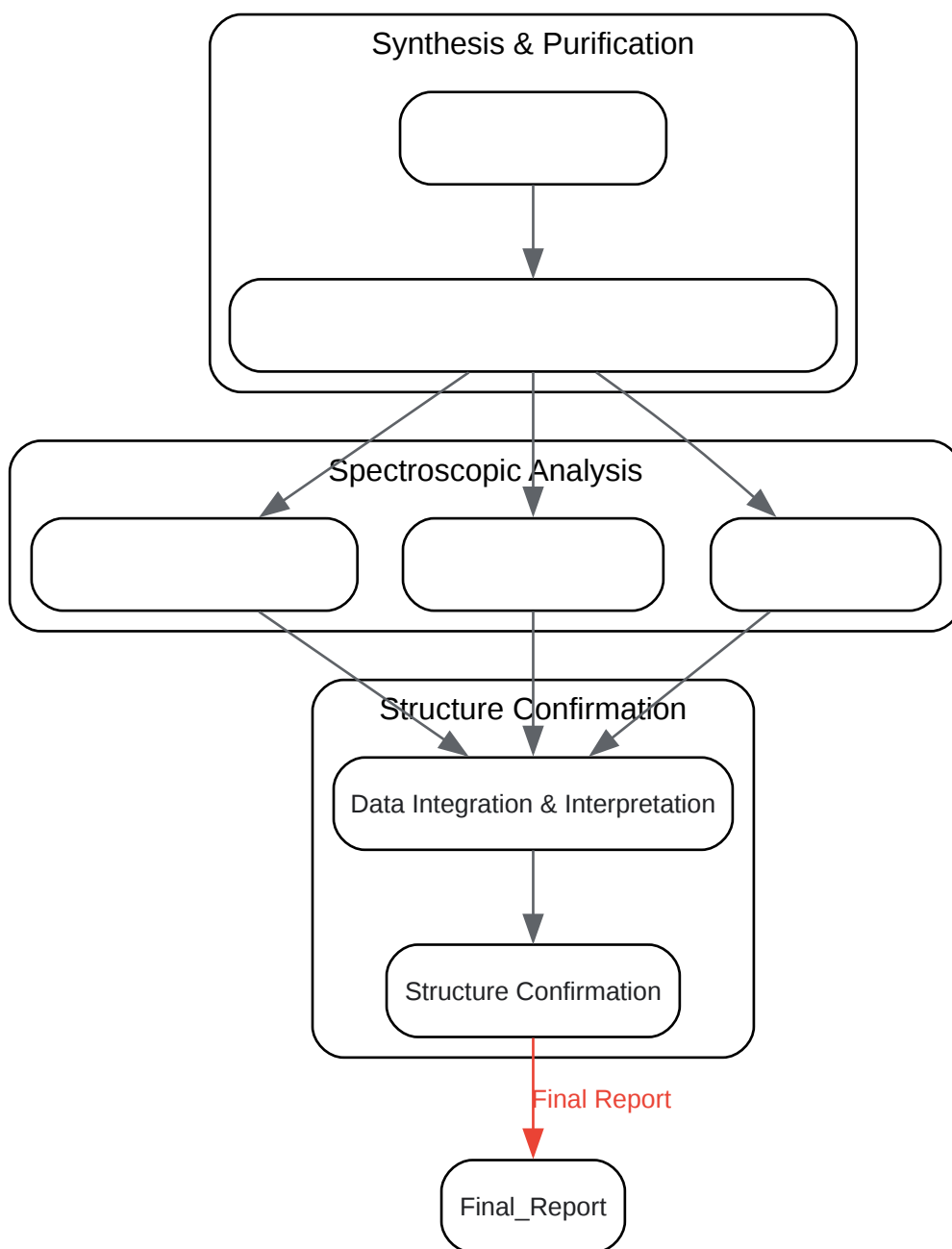
Proposed Synthesis Workflow



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Caption: Proposed synthetic pathway for **4-Methylpiperidine-4-carboxylic acid**.

General Structural Elucidation Workflow



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Caption: General workflow for the structural elucidation of a synthetic compound.

Conclusion

The structural elucidation of **4-Methylpiperidine-4-carboxylic acid**, while not directly documented with experimental data in publicly accessible literature, can be confidently approached through the analysis of its structural analogs and the application of fundamental

spectroscopic principles. This guide provides a robust framework for researchers to synthesize, purify, and characterize this compound, facilitating its use in further scientific endeavors, particularly in the field of medicinal chemistry. The provided protocols and predicted data serve as a valuable starting point for the practical investigation of this molecule.

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